molecular formula C6H6IN B12410404 2-Iodoaniline-13C6

2-Iodoaniline-13C6

Cat. No.: B12410404
M. Wt: 224.979 g/mol
InChI Key: UBPDKIDWEADHPP-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodoaniline-13C6: is a carbon-13 labeled isotopologue of 2-Iodoaniline, a compound widely used in organic synthesis. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic flux analysis and as a tracer in drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Decarboxylative Iodination of Anthranilic Acids: This method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine as halogen donors under transition-metal-free and base-free conditions.

    Aqueous Solution Method: Aniline is dissolved in an aqueous solution of sodium bisulfite, sodium bicarbonate, or sodium carbonate to prepare a solution.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Iodoaniline-13C6 can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro compounds or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Iodoaniline-13C6 primarily involves its role as a tracer in scientific research. The carbon-13 labeling allows for precise tracking and quantitation in various studies. The compound does not have a specific molecular target or pathway but is used to study the behavior and transformation of molecules in different environments .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis .

Properties

Molecular Formula

C6H6IN

Molecular Weight

224.979 g/mol

IUPAC Name

6-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

InChI

InChI=1S/C6H6IN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

UBPDKIDWEADHPP-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)I

Canonical SMILES

C1=CC=C(C(=C1)N)I

Origin of Product

United States

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